

Comparative analysis of Diammonium Glycyrrhizinate versus glycyrrhizic acid in antiviral studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

Comparative Analysis of Diammonium Glycyrrhizinate and Glycyrrhizic Acid in Antiviral Studies

A comprehensive guide for researchers and drug development professionals on the antiviral properties, mechanisms of action, and experimental data of **Diammonium Glycyrrhizinate** versus its parent compound, Glycyrrhizic Acid.

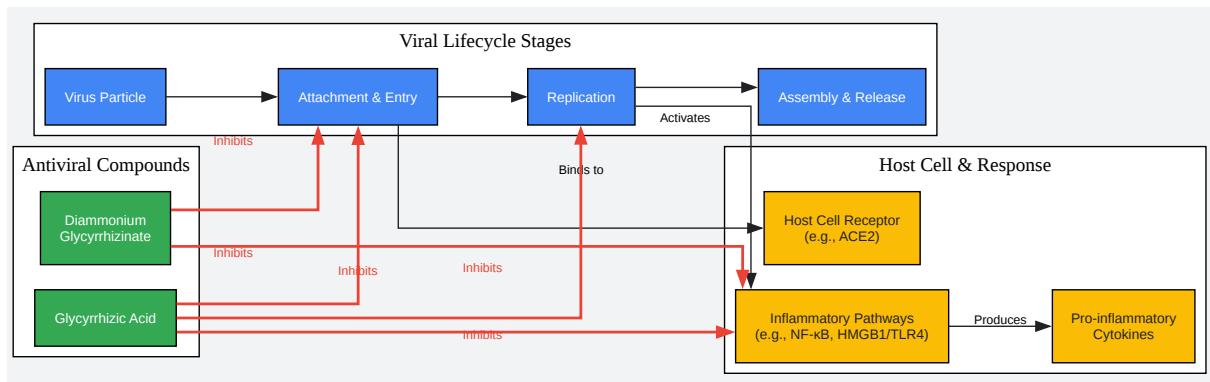
Diammonium Glycyrrhizinate (DG) and Glycyrrhizic Acid (GA), the primary active component of licorice root, have garnered significant attention in the scientific community for their broad-spectrum antiviral activities.^{[1][2]} Both compounds have demonstrated inhibitory effects against a range of DNA and RNA viruses, including coronaviruses, influenza viruses, hepatitis viruses, and herpesviruses.^{[1][3][4]} This guide provides a detailed comparative analysis of DG and GA, focusing on their antiviral efficacy, mechanisms of action, and the experimental methodologies used to evaluate their performance. DG, a salt of GA, is noted for its enhanced stability and solubility, which may offer advantages in bioavailability and therapeutic applications.^{[5][6][7]}

Quantitative Analysis of Antiviral Activity

The following table summarizes the *in vitro* antiviral activities of **Diammonium Glycyrrhizinate** and Glycyrrhizic Acid against various viruses. The data highlights the effective concentrations

required to inhibit viral replication (EC_{50}) and the concentrations that cause toxicity to host cells (CC_{50}), providing a selectivity index (SI) to gauge the therapeutic window.

Compound	Virus	Cell Line	EC_{50}	CC_{50}	Selectivity Index (SI)	Reference
Diammonium Glycyrhizinate (DG)	HCoV-OC43	H460	$360 \pm 21 \mu\text{g/mL}$	$> 4000 \mu\text{g/mL}$	> 11.1	[5]
HCoV-229E		Huh7	$277 \pm 4 \mu\text{g/mL}$	$> 4000 \mu\text{g/mL}$	> 14.4	[5]
SARS-CoV-2		Vero E6	$115 - 391 \mu\text{g/mL}$	$> 4000 \mu\text{g/mL}$	> 10.2 - 34.8	[5][8]
Glycyrhizic Acid (GA)	SARS-CoV	Vero	$365 \mu\text{M}$	$> 24000 \mu\text{M}$	> 65	[9]
SARS-CoV-2		Vero E6	0.44 mg/mL	Not specified	Not specified	[9]
Influenza A/H1N1/pdm09		MDCK	$> \text{CTD}_{50}$	$> 1000 \mu\text{g/mL}$	1	[10]
Herpes Simplex Virus-1 (HSV-1)			0.5 mM	Not specified	Not specified	[1][11]
Epstein-Barr Virus (EBV)			0.04 mM	4.8 mM	120	[3][12]


Note: Direct comparison of EC_{50} values should be made with caution due to variations in experimental conditions, including cell lines, viral strains, and assay methods.

Mechanisms of Antiviral Action

Both DG and GA share similar multifaceted mechanisms of antiviral action, primarily targeting the early stages of viral infection and modulating the host's immune response.[\[1\]](#)[\[2\]](#)

1. Inhibition of Viral Entry: A key mechanism for both compounds is the interruption of viral entry into host cells.[\[5\]](#)[\[13\]](#) For coronaviruses, DG has been shown to bind to the receptor-binding domain (RBD) of the spike protein, thereby blocking its interaction with the host cell's ACE2 receptor.[\[5\]](#)[\[8\]](#) This prevents viral attachment and subsequent membrane fusion. Glycyrrhizic acid has also been reported to interfere with the interaction between the SARS-CoV-2 spike protein and ACE2.[\[14\]](#) Additionally, GA can alter the fluidity of the cell membrane, which can inhibit the fusion of the viral envelope with the cell membrane, a mechanism observed in studies against HIV-1.[\[4\]](#)[\[15\]](#)
2. Inhibition of Viral Replication: Both compounds can inhibit the replication of viral genetic material.[\[1\]](#)[\[2\]](#) Glycyrrhizic acid has been shown to inhibit the viral polymerase of the influenza virus by interfering with the binding of the high mobility group box 1 (HMGB1) protein to the viral nucleoprotein.[\[1\]](#) It can also inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication.[\[1\]](#)[\[11\]](#)
3. Modulation of Host Immune and Inflammatory Responses: A significant aspect of the therapeutic effect of DG and GA in viral diseases is their anti-inflammatory and immunomodulatory properties.[\[2\]](#)[\[16\]](#) They can inhibit the production of pro-inflammatory cytokines and chemokines, such as those mediated by the HMGB1/TLR4 signaling pathway.[\[1\]](#) By suppressing inflammatory pathways like NF-κB, these compounds can mitigate the excessive inflammation often associated with severe viral infections.[\[16\]](#)

Below is a diagram illustrating the key antiviral mechanisms of **Diammonium Glycyrrhizinate** and **Glycyrrhizic Acid**.

[Click to download full resolution via product page](#)

Caption: Antiviral mechanisms of DG and GA.

Experimental Protocols

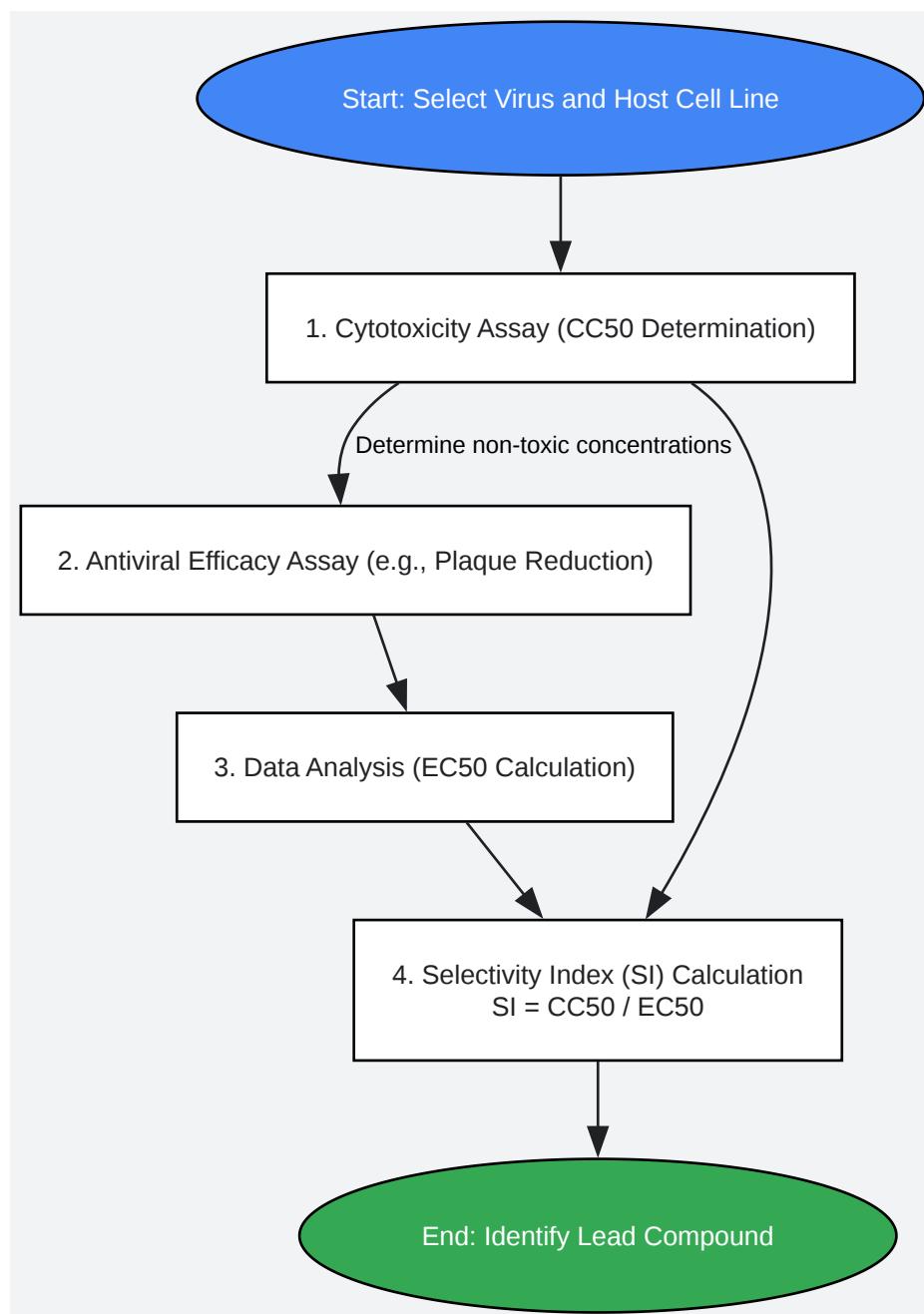
The following are detailed methodologies for key experiments cited in the evaluation of **Diammonium Glycyrrhizinate** and **Glycyrrhizic Acid**.

Cell Viability and Cytotoxicity Assay

This protocol is essential to determine the concentration range at which the compounds are not toxic to the host cells.

- Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.
- Method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
 - Seed cells (e.g., Vero E6, H460, Huh7) in a 96-well plate at an appropriate density and incubate for 24 hours.

- Prepare serial dilutions of **Diammonium Glycyrrhizinate** or Glycyrrhizic Acid in culture medium.
- Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium but no compound (vehicle control).
- Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-48 hours).
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® Reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the CC_{50} value using non-linear regression analysis.


In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the inhibition of viral infectivity.

- Objective: To determine the 50% effective concentration (EC_{50}) of the test compound required to inhibit virus-induced plaque formation.
- Method:
 - Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
 - Prepare serial dilutions of the virus and perform a plaque assay to determine the appropriate viral titer for the main experiment (typically aiming for 50-100 plaques per well).

- In the main experiment, pre-incubate the confluent cell monolayers with various concentrations of DG or GA for a specified time (e.g., 1-2 hours).
- Remove the compound-containing medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques. Allow the virus to adsorb for 1 hour.
- After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
- Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound.
- Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), which is virus-dependent.
- Fix the cells with a solution like 4% paraformaldehyde.
- Stain the cells with a crystal violet solution to visualize the plaques.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
- Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.

The workflow for a typical in vitro antiviral screening is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro antiviral screening.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.

- Objective: To quantify the reduction in viral RNA levels in the presence of the test compound.
- Method:
 - Seed cells in a multi-well plate and allow them to adhere.
 - Infect the cells with the virus (e.g., HCoV-OC43 at an MOI of 0.05) and simultaneously add various concentrations of DG or GA.[\[5\]](#)
 - Incubate for a specified period (e.g., 24 hours).[\[5\]](#)
 - Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
 - Perform real-time PCR using virus-specific primers and probes. A host housekeeping gene (e.g., GAPDH) should be used as an internal control for normalization.
 - Quantify the viral RNA levels using the cycle threshold (Ct) values. The relative quantification can be calculated using the $\Delta\Delta Ct$ method.
 - Determine the EC₅₀ value based on the dose-dependent reduction in viral RNA levels.

Conclusion

Both **Diammonium Glycyrrhizinate** and Glycyrrhizic Acid are promising natural compounds with broad-spectrum antiviral activities. Their primary mechanisms of action involve the inhibition of viral entry and replication, coupled with potent anti-inflammatory effects. While they share a common active parent molecule, DG offers improved physicochemical properties like enhanced solubility and stability, which may translate to better pharmacokinetic profiles and clinical utility.[\[5\]](#)[\[6\]](#)[\[7\]](#) The provided experimental data and protocols offer a solid foundation for researchers to further investigate and compare these compounds in the development of novel antiviral therapies. Future head-to-head studies under standardized conditions are warranted to more definitively delineate the comparative efficacy of DG and GA against a wider array of viruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 2. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [ouci.dntb.gov.ua]
- 3. karger.com [karger.com]
- 4. epigen.com.ua [epigen.com.ua]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycyrrhizic acid derivatives as influenza A/H1N1 virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetic Acid and Glycyrrhetic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What is Diammonium glycyrrhizinate used for? [synapse.patsnap.com]

- To cite this document: BenchChem. [Comparative analysis of Diammonium Glycyrrhizinate versus glycyrrhizic acid in antiviral studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155437#comparative-analysis-of-diammonium-glycyrrhizinate-versus-glycyrrhizic-acid-in-antiviral-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com